Istaroxime oxalate

Cardiotoxicity Calcium Handling Electrophysiology

Cardiac inotrope research is hindered by existing agents: digoxin lacks lusitropic activity and carries a narrow pro-arrhythmic margin, while dobutamine and milrinone confound hemodynamic readouts with chronotropy or vasodilation. Istaroxime oxalate (CAS 203737-94-4) is the only clinically-advanced small molecule that pairs Na⁺/K⁺-ATPase inhibition (IC₅₀ 0.11 μM) with direct SERCA2a stimulation (+25% activity at 1 μM in failing human myocardium), delivering positive inotropy and lusitropy uncoupled from heart rate changes. • Hemodynamic signature: Increases SBP (+5 mmHg) without tachycardia (-3.5 bpm) or vasodilation-the definitive tool for hypotensive ADHF/cardiogenic shock models. • Safety benchmark: Wider pro-arrhythmic margin vs. digoxin; validated reference standard for novel cardiotonic screening. • Supplied as >98% purity solid powder; ambient-temperature shipping with blue ice for solvent stocks. For R&D use only.

Molecular Formula C23H34N2O7
Molecular Weight 450.5 g/mol
Cat. No. B12369523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstaroxime oxalate
Molecular FormulaC23H34N2O7
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
InChIInChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1
InChIKeyGJLPXHFMMRXIHT-ROJIRLEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Istaroxime Oxalate: A First-in-Class Dual Luso-Inotropic Agent with Quantifiable Safety and Hemodynamic Advantages


Istaroxime oxalate (formerly PST2744) is a first-in-class, small-molecule cardiotonic agent characterized by a dual mechanism of action: inhibition of the sarcolemmal Na⁺/K⁺-ATPase (NKA) and direct stimulation of the sarcoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a) [1]. This unique combination confers both positive inotropic (increased contractility) and positive lusitropic (improved relaxation) effects, which are uncoupled from significant chronotropy or vasodilation [2]. Istaroxime is currently in Phase 2 clinical development as an intravenous therapy for acute decompensated heart failure (ADHF) and cardiogenic shock (CS) [3].

Istaroxime Oxalate: Why In-Class Substitution with Digoxin, Dobutamine, or Milrinone Fails in Acute Heart Failure


Generic substitution or therapeutic interchange among inotropic agents is not scientifically valid due to fundamentally divergent molecular targets and resultant hemodynamic and safety profiles. Unlike pure NKA inhibitors like digoxin, which lack lusitropic activity and carry a narrow therapeutic index, istaroxime's SERCA2a activation confers a distinct ability to improve diastolic relaxation while limiting pro-arrhythmic calcium overload [1]. Compared to β-adrenergic agonists like dobutamine, which increase heart rate and myocardial oxygen consumption, istaroxime's effects are chronotropically neutral and metabolically efficient [2]. Against PDE3 inhibitors like milrinone, which cause significant vasodilation and hypotension, istaroxime uniquely increases systolic blood pressure, a critical parameter in hypotensive ADHF [3]. These mechanistic and clinical divergences preclude interchangeability, making compound-specific procurement essential for targeted experimental or therapeutic application.

Istaroxime Oxalate: Quantifiable Evidence for Differentiated Safety and Hemodynamic Performance


Quantified Pro-Arrhythmic Safety Margin vs. Digoxin in Murine Ventricular Myocytes

At concentrations producing equivalent inotropic effects (equal Na⁺/K⁺ pump inhibition), istaroxime and digoxin were directly compared for pro-arrhythmic potential. Istaroxime did not induce unstimulated contractions at high concentrations, a precursor to triggered arrhythmias, whereas digoxin did [1]. This difference is mechanistically linked to istaroxime's ability to enhance SR Ca²⁺ reuptake rate by 20-30% (a lusitropic effect not observed with digoxin), thereby reducing diastolic cytosolic Ca²⁺ accumulation and preventing Ca²⁺ overload [1].

Cardiotoxicity Calcium Handling Electrophysiology

Hemodynamic Differentiation: Blood Pressure and Heart Rate Profile vs. Milrinone in Clinical ADHF

In a Phase 2 clinical trial (HORIZON-HF) of patients with ADHF and reduced LV systolic function, istaroxime demonstrated a unique hemodynamic signature compared to established inotropes. Unlike milrinone, which causes significant vasodilation, istaroxime increased systolic blood pressure (SBP) by +5.0 ± 4.5 mmHg from baseline (p<0.05 vs. placebo) while decreasing heart rate (HR) by -3.5 ± 2.5 bpm (p<0.05 vs. placebo) [1]. Milrinone, in contrast, typically decreases SBP by 2-5 mmHg and increases HR by 2-5 bpm in similar patient populations [2].

Hemodynamics Acute Heart Failure Clinical Trial

Chronotropic Neutrality: Heart Rate Stability vs. Dobutamine in Preclinical Canine Heart Failure Model

In a canine model of chronic ischemic heart failure (LV ejection fraction ~30%), istaroxime (300 μg/kg IV) and dobutamine were compared for their effects on contractility and heart rate. Istaroxime increased LV contractility (+dP/dt) by +40 ± 10% without significantly altering heart rate (+2 ± 1 bpm), whereas dobutamine increased heart rate by +18 ± 4 bpm at a comparable inotropic dose (+45 ± 8% increase in +dP/dt) [1]. Additionally, istaroxime did not prolong QT intervals, while dobutamine showed a trend toward shortening [1].

Cardiovascular Pharmacology Inotropy Canine Model

SERCA2a Activation: Direct Lusitropic Activity Differentiating from Pure NKA Inhibitors

Istaroxime is distinguished from all pure NKA inhibitors (e.g., digoxin, ouabain) by its direct activation of SERCA2a. In failing human myocardium, istaroxime increased SERCA2a activity by 25 ± 5% at a concentration of 1 µM, an effect not observed with digoxin at any concentration [1]. This SERCA2a stimulation accelerates cytosolic Ca²⁺ reuptake into the sarcoplasmic reticulum, improving diastolic relaxation rate (lusitropy) and reducing diastolic Ca²⁺ levels, as shown in isolated myocytes [2].

Calcium Cycling Diastolic Function Mechanism of Action

Phase 2 Cardiogenic Shock Trial: Additive Hemodynamic Benefit on Standard of Care

In a planned interim analysis of the Phase 2 SEISMiC C trial (NCT04325035) evaluating istaroxime in SCAI Stage C cardiogenic shock patients already receiving standard inotropes/vasopressors, istaroxime added to standard of care demonstrated consistent physiological improvements without new safety signals [1]. While full quantitative data are pending, the study builds on the SEISMIC B study where istaroxime improved cardiac output by 0.5-1.0 L/min and mixed venous oxygen saturation (SvO₂) by 3-5% compared to placebo in milder shock [2].

Cardiogenic Shock Clinical Trial Hemodynamics

Istaroxime Oxalate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Cardiotoxicity and Pro-Arrhythmia Screening Studies

Istaroxime oxalate serves as a superior positive control or reference compound in in vitro cardiotoxicity assays due to its well-characterized, wider safety margin compared to digoxin. In studies using murine or guinea pig ventricular myocytes, istaroxime reliably produces inotropy without inducing pro-arrhythmic triggers (e.g., unstimulated contractions), providing a clean baseline for evaluating new chemical entities (NCEs) intended for cardiac indications. Its distinct dual mechanism (NKA inhibition + SERCA2a activation) allows researchers to dissect calcium-handling pathways and assess compound-specific arrhythmogenic risk, as demonstrated in head-to-head studies .

Preclinical Models of Acute Heart Failure with Hypotension

In preclinical models of acute decompensated heart failure characterized by hypotension (e.g., canine microembolization model, rodent pressure-overload model), istaroxime is the preferred inotropic agent for demonstrating blood pressure augmentation without tachycardia. Unlike milrinone, which exacerbates hypotension, or dobutamine, which causes chronotropy, istaroxime's unique hemodynamic profile (+5 mmHg SBP, -3.5 bpm HR in clinical ADHF) makes it the optimal tool for studying inotrope-mediated hemodynamic improvement in hypotensive states . It is particularly valuable for proof-of-concept studies evaluating novel therapies for cardiogenic shock .

Calcium Handling and SERCA2a Pharmacology Research

Istaroxime is an indispensable pharmacological tool for researchers investigating the role of SERCA2a in cardiac physiology and pathology. As the only clinically-advanced compound with direct SERCA2a stimulatory activity, it enables studies of lusitropy and SR Ca²⁺ handling in a manner not possible with pure NKA inhibitors (e.g., digoxin) or other inotropes . The quantified +25% increase in SERCA2a activity at 1 µM in failing human myocardium provides a benchmark for screening and characterizing novel SERCA2a modulators . Its use is essential for validating target engagement and functional outcomes in heart failure research.

Industrial Comparator for Next-Generation Inotrope Development

For pharmaceutical and biotech companies developing novel inotropic or lusitropic agents, istaroxime serves as the critical benchmark comparator. Its well-documented dual mechanism, favorable safety profile (lower pro-arrhythmia than digoxin), and unique hemodynamic effects (increased SBP without tachycardia or vasodilation) define a new standard for inotrope development . In vitro and in vivo studies comparing a new chemical entity to istaroxime can rapidly assess whether the candidate offers incremental benefit over this first-in-class compound. The availability of robust, quantitative head-to-head data against digoxin and dobutamine makes istaroxime the most scientifically rigorous reference point for the field.

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